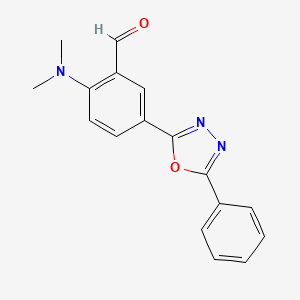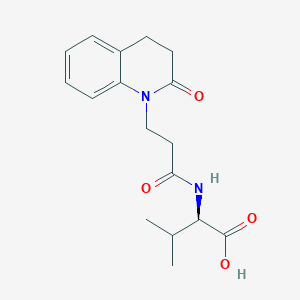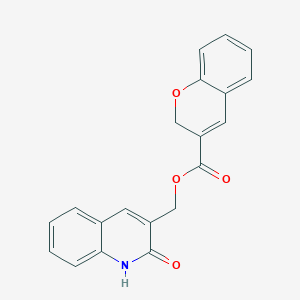
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound with a complex structure that includes a pyrimidine ring, an amino group, a carboxylic acid group, and a phenylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The phenylbutyl side chain can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde
- 2-Amino-6-oxo-5-(4-phenylbutyl)-3H-pyrimidine-4-carbaldehyde
Uniqueness
Compared to similar compounds, 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties
Properties
CAS No. |
2762-81-4 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c16-15-17-12(14(20)21)11(13(19)18-15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,20,21)(H3,16,17,18,19) |
InChI Key |
DASGXZOAANZTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


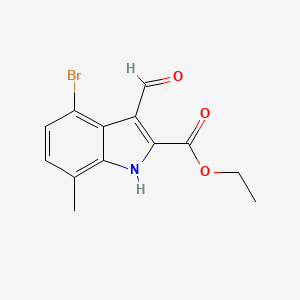
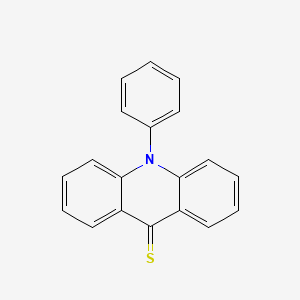

![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)
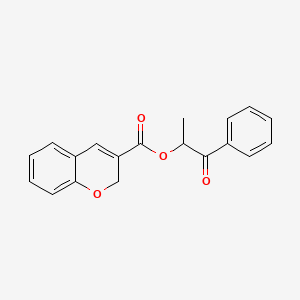
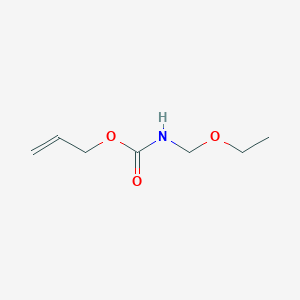

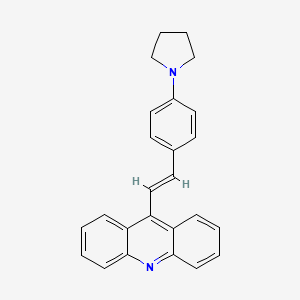
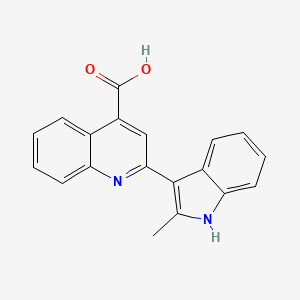
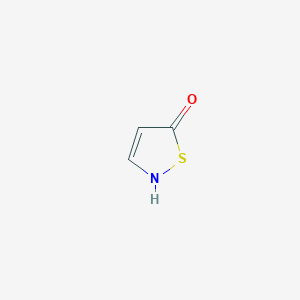
![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
